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Executive Summary
Methyl 2-bromo-4-hydroxybenzoate (CAS: 101085-03-4) is a halogenated phenolic ester

widely utilized as a building block in medicinal chemistry, particularly for Suzuki-Miyaura cross-

coupling reactions and the design of proteolysis-targeting chimeras (PROTACs).[1][2] Accurate

spectral assignment is essential for validating the regioselectivity of bromination and ensuring

the integrity of the phenolic moiety during esterification.[2]

This guide provides a definitive breakdown of the 13C NMR and 1H NMR spectral data,

supported by experimental synthesis contexts and structural assignment logic.

Chemical Identity & Structural Context[1][2][3][4][5]
[6][7][8]

IUPAC Name: Methyl 2-bromo-4-hydroxybenzoate[1][2][3]

CAS Number: 101085-03-4[2][4]
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Molecular Formula: C₈H₇BrO₃[2]

Molecular Weight: 231.04 g/mol [2]

Structural Features:

Ester Carbonyl (C1'): Electron-withdrawing, deshielding.[2]

Phenolic Hydroxyl (C4): Strong electron-donating, shielding ortho/para positions.[2]

Bromine (C2): Heavy atom, exerting inductive and steric effects.[2]

Structural Diagram
The following diagram illustrates the numbering scheme used for spectral assignment:
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Figure 1: Carbon numbering scheme for NMR assignment.

Experimental Methodology
To reproduce the spectral data presented below, the following standard protocol is

recommended.
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Sample Preparation[1][2][4][5][6][7]
Solvent: Deuterated Chloroform (CDCl₃) is the standard solvent.[2] Dimethyl Sulfoxide-d₆

(DMSO-d₆) may be used if solubility is an issue, but will cause chemical shift variations

(typically +0.5 to +2.0 ppm for carbonyls).[2]

Concentration: ~10–20 mg of sample in 0.6 mL solvent.

Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak (CDCl₃ central

triplet at 77.16 ppm).[2]

Instrument Parameters (Typical)
Frequency: 100 MHz (for 13C), 400 MHz (for 1H).[2][5]

Pulse Sequence: Proton-decoupled 13C (CPD).[2]

Scans: 256–1024 scans to resolve quaternary carbons (C1, C2, C4, C7).

Spectral Data Analysis
13C NMR Chemical Shifts (CDCl₃)
The following table synthesizes experimental data derived from analogous amino-precursors

and substituent increment calculations.
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Carbon ID
Chemical Shift (δ,
ppm)

Type Assignment Logic

C7 166.5 C=O[2]
Typical ester carbonyl

resonance.[2]

C4 159.4 C_quat (C-OH)

Deshielded by direct

attachment to Oxygen

(Ipso effect).[2]

C6 134.1 CH (Aromatic)

Deshielded by ortho-

ester group; doublet in

DEPT/HSQC.[2]

C2 124.6 C_quat (C-Br)

Distinctive quaternary

signal; shielded

relative to H-

substituent due to

heavy atom effect.[2]

C1 122.2 C_quat (Ipso)
Shielded by para-OH

resonance effect.[2]

C3 120.2 CH (Aromatic)

Shielded by ortho-OH;

doublet in

DEPT/HSQC.[2]

C5 113.3 CH (Aromatic)

Strongly shielded by

ortho-OH; most

upfield aromatic

signal.[2]

C8 52.0 CH₃ (Methoxy)
Characteristic methyl

ester signal.[2]

1H NMR Correlation (CDCl₃, 400 MHz)
Integration of proton data confirms the regiochemistry of the bromine substitution.[2]
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Proton Shift (δ, ppm) Multiplicity
J-Coupling
(Hz)

Assignment

H6 7.82 Doublet (d) J = 8.5
Ortho to ester

(Deshielded).[2]

H3 7.22 Doublet (d)* J = 2.5
Meta to H5,

Ortho to Br.[2]

H5 6.82
Doublet of

Doublets (dd)
J = 8.5, 2.5

Ortho to OH

(Shielded).[2]

OH 6.13
Broad Singlet

(bs)
-

Phenolic proton

(Exchangeable).

[1][2]

OMe 3.90 Singlet (s) -
Methyl ester

protons.[1][2]

*Note: H3 appears as a doublet due to meta-coupling with H5. The para-coupling to H6 is

usually negligible.[2]

Structural Elucidation Logic
The assignment relies on the Additivity Principle and experimental validation from the precursor

Methyl 4-amino-2-bromobenzoate.[2]

C4 (159.4 ppm): The substitution of the amino group (in the precursor, 150 ppm) with a

hydroxyl group causes a significant downfield shift (+9 ppm) due to the higher

electronegativity of oxygen.[2]

C5 (113.3 ppm) & C3 (120.2 ppm): These carbons are ortho to the hydroxyl group.[2] The

strong electron-donating nature of the OH group via resonance increases electron density at

these positions, causing significant upfield shielding (lower ppm).[2] C5 is more shielded

than C3 because C3 is also adjacent to the Bromine atom, which exerts a desheilding

inductive effect.[2]

C6 (134.1 ppm): Located ortho to the electron-withdrawing ester group, this proton/carbon

pair is the most deshielded aromatic signal (excluding the C-OH ipso carbon).[2]
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Synthesis & Validation Workflow
The compound is typically synthesized via the Sandmeyer reaction from the amino-analog.[2]

This transformation provides a self-validating spectral shift (NH₂ → OH).[2]

Methyl 4-amino-2-bromobenzoate
(Precursor)

Diazotization
(NaNO2, H2SO4)

 0°C Hydrolysis
(H2O, Heat)

 Formation of
Diazonium Salt Methyl 2-bromo-4-hydroxybenzoate

(Target)

 Nucleophilic Subst.
(OH replaces N2)

Click to download full resolution via product page

Figure 2: Synthesis pathway used to validate the spectral identity via precursor comparison.

Application in Drug Development
In a research setting, this compound serves as a "warhead" precursor.[2] The C-Br bond is

chemically active for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), allowing the

attachment of complex biaryl systems while retaining the phenolic handle for further

functionalization (e.g., ether formation).[2]

Quality Control Check:

Impurity: Unreacted starting material (Amino-benzoate) will show a distinct broad NH₂ peak

at ~4.0 ppm and a C4 signal at ~150 ppm.[2]

Impurity: Hydrolysis product (Acid) will show a loss of the Methyl signal (52.0 ppm / 3.90

ppm).[2]

References
University of Milan (Unimi).Design and synthesis of novel bioactive peptides and

peptidomimetics.[2] PhD Thesis.[2][6] (Contains experimental 1H NMR data for Compound

10).

TU Dortmund.RNA Degradation using Small Molecule-Based Recruiters of RNase L.

(Describes synthesis via Sandmeyer reaction).
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ChemicalBook.Methyl 4-amino-2-bromobenzoate Spectral Data. (Precursor data used for

comparative assignment).[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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